molecular formula C12H14ClNSi B11870544 (1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine CAS No. 90261-23-7

(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine

Cat. No.: B11870544
CAS No.: 90261-23-7
M. Wt: 235.78 g/mol
InChI Key: YXPCINDMOGVFBL-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound with the molecular formula C12H14ClNSi. This compound is characterized by the presence of a chloro-substituted aniline group and a trimethylsilyl-propynylidene moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-chloroaniline with 3-(trimethylsilyl)prop-2-yn-1-ylidene. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl-propynylidene reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl-propynylidene moiety can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro-substituted aniline group can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline include:

  • 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)benzamide
  • 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)phenylamine
  • 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline derivatives

These compounds share similar structural features but differ in their functional groups or substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline lies in its specific combination of a chloro-substituted aniline group and a trimethylsilyl-propynylidene moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

90261-23-7

Molecular Formula

C12H14ClNSi

Molecular Weight

235.78 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-trimethylsilylprop-2-yn-1-imine

InChI

InChI=1S/C12H14ClNSi/c1-15(2,3)10-4-9-14-12-7-5-11(13)6-8-12/h5-9H,1-3H3

InChI Key

YXPCINDMOGVFBL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC=NC1=CC=C(C=C1)Cl

Origin of Product

United States

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